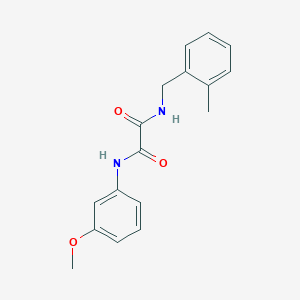
N-(3-methoxyphenyl)-N'-(2-methylbenzyl)ethanediamide
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-(2-methylbenzyl)ethanediamide, commonly known as MMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMBA is a member of the class of benzamide compounds, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
MMBA has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, MMBA has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. MMBA has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of materials science, MMBA has been used as a building block for the synthesis of novel materials with unique properties. For example, MMBA has been used to synthesize metal-organic frameworks (MOFs) that exhibit high selectivity for the adsorption of carbon dioxide.
Wirkmechanismus
The mechanism of action of MMBA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MMBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often dysregulated in cancer cells. By inhibiting HDAC activity, MMBA can induce apoptosis in cancer cells.
MMBA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response. By inhibiting NF-κB activity, MMBA can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
MMBA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MMBA can induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that MMBA can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMBA in lab experiments is its relatively simple synthesis method and high yield. MMBA is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using MMBA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on MMBA. In the field of medicinal chemistry, MMBA could be further investigated as a potential anticancer agent, with a focus on understanding its mechanism of action and optimizing its pharmacological properties. In the field of materials science, MMBA could be used to synthesize novel materials with tailored properties, such as MOFs with improved selectivity for carbon dioxide adsorption. Finally, MMBA could be investigated for its potential applications in other fields, such as agriculture and environmental science.
Eigenschaften
IUPAC Name |
N'-(3-methoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-3-4-7-13(12)11-18-16(20)17(21)19-14-8-5-9-15(10-14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPRESRAAVLMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-N'-(2-methylbenzyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4735477.png)


![N-benzyl-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4735493.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4735500.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4735505.png)
![methyl 5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4735513.png)
![3-(4-chloro-1H-pyrazol-1-yl)-2-methyl-N-[3-nitro-5-(2,3,5-trimethylphenoxy)phenyl]propanamide](/img/structure/B4735520.png)
![3-benzyl-8-[3-(dimethylamino)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4735529.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4735530.png)
![3-methyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735537.png)
![N-(3-chloro-4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4735538.png)

![2-[(3,4-diethoxyphenyl)acetyl]-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4735550.png)